2-(3-(Diethylamino)propoxy)aniline
Overview
Description
2-(3-(Diethylamino)propoxy)aniline is an organic compound with the molecular formula C13H22N2O It is a derivative of aniline, where the aniline ring is substituted with a diethylamino group and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Diethylamino)propoxy)aniline typically involves the reaction of 2-aminophenol with 3-chloropropyl diethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-aminophenol is replaced by the 3-(diethylamino)propyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Diethylamino)propoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(3-(Diethylamino)propoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Diethylamino)propoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The propoxy group may influence the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Dimethylamino)propoxy)aniline: Similar structure but with dimethylamino group instead of diethylamino group.
2-(3-(Diethylamino)propoxy)phenol: Similar structure but with a hydroxyl group on the benzene ring.
2-(3-(Diethylamino)propoxy)benzene: Similar structure but without the amino group on the benzene ring.
Uniqueness
2-(3-(Diethylamino)propoxy)aniline is unique due to the presence of both the diethylamino and propoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[3-(diethylamino)propoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)10-7-11-16-13-9-6-5-8-12(13)14/h5-6,8-9H,3-4,7,10-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKIFIPOXONSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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